molecular formula C20H16O7 B2410545 (Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 859661-68-0

(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No. B2410545
CAS RN: 859661-68-0
M. Wt: 368.341
InChI Key: OYDWLBSXHHTCIA-LSCVHKIXSA-N
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Description

This compound is a solid compound with a color that is either colorless or light yellow . It has a chemical formula of C10H8O4 and a molecular weight of 192.17 g/mol .


Synthesis Analysis

The synthesis of similar compounds has been achieved through the Schiff base method . This method involves a simple condensation reaction between an aldehyde and an aromatic primary amine .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques such as FT-IR, FT-Raman, NMR (1H, 13C), Z-scan, and NBO . Density functional theory (DFT) calculations were performed at the B3LYP/6-311++G (d,p) level to understand the vibrational frequency of the compound at the ground state structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . The nonlinear optical susceptibility, nonlinear refractive index, and nonlinear optical absorption coefficient were estimated by the Z-scan technique .

Scientific Research Applications

Nonlinear Optical (NLO) Properties

These properties make BDMHC suitable for applications in molecular electronics, photonics, optical computing, and optical communications .

Anticonvulsant Activity

While not directly related to BDMHC, it’s interesting to note that N-substituted (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxothiazolidin-4-one derivatives have been synthesized and tested for anticonvulsant activity. Further research could explore similar derivatives of BDMHC for potential anticonvulsant effects .

Antitumor Evaluation

Although not extensively studied for antitumor properties, BDMHC derivatives could be investigated further. Preliminary experiments suggest an inhibitory effect, warranting additional research. Techniques such as morphological analysis and cell apoptosis assessment could shed light on its antitumor potential .

Rheumatic and Arthritic Conditions

BDMHC derivatives, including 3,4-(methylenedioxy)phenol (sesamol), have been used to treat rheumatic, rheumatoid arthritis, and osteoarthritis. The synthesis involves a reaction with naproxen acylchloride .

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is structurally similar to benzylisoquinoline alkaloids , which are known to interact with a variety of biological targets.

Mode of Action

It is believed to interact with its targets in a manner similar to other benzylisoquinoline alkaloids . These compounds typically exert their effects by binding to specific receptors or enzymes, altering their function and leading to changes in cellular processes.

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways due to its structural similarity to benzylisoquinoline alkaloids . These alkaloids are known to influence a variety of pathways, including those involved in neurotransmission, cell growth, and apoptosis.

Pharmacokinetics

The ADME properties of this compound are currently unknown. Given its structural similarity to benzylisoquinoline alkaloids , it may share some of their pharmacokinetic properties These compounds are typically well absorbed and distributed throughout the body, but can be subject to extensive metabolism, which may affect their bioavailability

Result of Action

Some compounds with similar structures have shown potent growth inhibition properties against various human cancer cell lines . They can induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cell lines . .

Future Directions

The future directions for research on this compound could involve further exploration of its nonlinear optical (NLO) properties . Given its potential applications in optical devices, more research could be conducted to optimize its synthesis and improve its NLO properties .

properties

IUPAC Name

methyl 2-[[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O7/c1-11(20(22)23-2)26-13-4-5-14-16(9-13)27-18(19(14)21)8-12-3-6-15-17(7-12)25-10-24-15/h3-9,11H,10H2,1-2H3/b18-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDWLBSXHHTCIA-LSCVHKIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

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